molecular formula C22H30N4O5S B4045931 N-2-adamantyl-4-[4-(methylsulfonyl)-1-piperazinyl]-3-nitrobenzamide

N-2-adamantyl-4-[4-(methylsulfonyl)-1-piperazinyl]-3-nitrobenzamide

Cat. No.: B4045931
M. Wt: 462.6 g/mol
InChI Key: PDHFGEJJPSGTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-adamantyl-4-[4-(methylsulfonyl)-1-piperazinyl]-3-nitrobenzamide is a useful research compound. Its molecular formula is C22H30N4O5S and its molecular weight is 462.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.19369124 g/mol and the complexity rating of the compound is 817. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Overview of Applications

N-2-adamantyl-4-[4-(methylsulfonyl)-1-piperazinyl]-3-nitrobenzamide is a compound with potential applications in various scientific research fields. Although the specific compound was not directly found in the literature, insights can be drawn from research involving related compounds and functionalities, such as piperazine derivatives, nitrobenzamide functionalities, and adamantyl groups. These components are often explored for their unique properties in drug development, material science, and environmental applications.

Drug Development and Therapeutic Applications

The inclusion of piperazine and adamantyl groups in molecules has been extensively explored for therapeutic applications, including as antipsychotic, anti-inflammatory, and anticancer agents. Piperazine derivatives, for instance, are recognized for their versatility in medicinal chemistry, offering a range of pharmacological activities such as CNS activity, anticancer, cardio-protective, and antiviral effects (Rathi et al., 2016). Similarly, adamantyl-containing compounds have been investigated for their drug-like properties, often contributing to increased molecular stability and specificity towards biological targets.

Environmental Science and Water Treatment

Compounds with nitrobenzamide functionalities have found applications in environmental science, particularly in water treatment and purification processes. For instance, mesotrione, a compound related by the presence of a nitrobenzamide moiety, has been used as an herbicide with favorable environmental and toxicological profiles, indicating its safety and efficiency in agricultural use (Carles et al., 2017). This suggests potential research avenues for this compound in environmental applications, focusing on its degradation, environmental fate, and impact on non-target organisms.

Properties

IUPAC Name

N-(2-adamantyl)-4-(4-methylsulfonylpiperazin-1-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O5S/c1-32(30,31)25-6-4-24(5-7-25)19-3-2-16(13-20(19)26(28)29)22(27)23-21-17-9-14-8-15(11-17)12-18(21)10-14/h2-3,13-15,17-18,21H,4-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHFGEJJPSGTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3C4CC5CC(C4)CC3C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.